molecular formula C9H11NO2 B14852985 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde CAS No. 1194375-41-1

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde

Cat. No.: B14852985
CAS No.: 1194375-41-1
M. Wt: 165.19 g/mol
InChI Key: YRRATCLHWYEJAI-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde can be achieved through a semi-one-pot method involving the Pictet–Spengler reaction. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization . The reaction conditions typically include the use of hydrochloric acid (HCl) at elevated temperatures (around 50°C) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit JAK2 kinase activity, which plays a crucial role in the signaling pathways of various cytokines and growth factors . This inhibition can lead to the modulation of immune responses and has potential therapeutic implications for inflammatory and autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde is unique due to its specific furan-pyridine fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in scientific research.

Properties

CAS No.

1194375-41-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-10-3-2-7-4-8(6-11)12-9(7)5-10/h4,6H,2-3,5H2,1H3

InChI Key

YRRATCLHWYEJAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)OC(=C2)C=O

Origin of Product

United States

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